Palladium(II) trifluoroacetate

Vue d'ensemble

Description

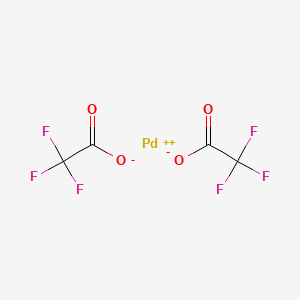

Palladium(II) trifluoroacetate is a chemical compound with the formula Pd(CF3COO)2. It is a brown powder that is highly hygroscopic and is used primarily as a catalyst in various organic reactions. This compound is known for its ability to facilitate the formation of carbon-carbon bonds and is widely used in the field of organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of palladium(II) trifluoroacetate typically involves the reaction of palladium with trifluoroacetic acid. One common method includes the following steps:

Preparation of Palladium Source: Sponge palladium is placed in hydrochloric acid, and chlorine gas is introduced at a temperature of 40-70°C to generate chloropalladite. Sodium hydroxide is then added to adjust the pH to 10-11, followed by the addition of formic acid at 90-100°C to reduce the palladium and obtain active palladium.

Formation of this compound: The active palladium is added to trifluoroacetic acid, with the molar ratio of trifluoroacetic acid to palladium being 40-60:1. Nitric acid is then added at 90-110°C, and the mixture is stirred for 2-4 hours to complete the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Palladium(II) trifluoroacetate undergoes various types of reactions, including:

Oxidation: It can catalyze the oxidation of alkenes to form allylic acetates.

Reduction: It can participate in reduction reactions, although this is less common.

Substitution: It is involved in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include trifluoroacetic acid, nitric acid, and various organic substrates. Reaction conditions typically involve moderate to high temperatures (90-110°C) and controlled pH levels.

Major Products

The major products formed from reactions involving this compound include allylic acetates, keto alcohols, and various cross-coupled products .

Applications De Recherche Scientifique

Catalysis

Palladium(II) trifluoroacetate as a Catalyst

This compound is known for its effectiveness as a catalyst in numerous organic reactions, particularly in cross-coupling reactions essential for synthesizing pharmaceuticals and agrochemicals. Its ability to facilitate reactions under mild conditions significantly enhances yield and minimizes by-products.

Key Studies:

- A study demonstrated its use in decarbonylative fluoroalkylation, achieving yields of up to 98% when coupled with fluoroalkylcarboxylic acids .

- In another investigation, this compound was utilized to catalyze oxidative cyclization reactions, showcasing its ability to convert dienallenes into hydroxylated carbocycles efficiently .

Material Science

Development of Advanced Materials

In material science, this compound plays a crucial role in the production of conductive polymers and nanomaterials. These materials are vital for enhancing the properties of electronic devices.

Applications:

- It has been employed in the synthesis of conductive polymers that exhibit improved electrical conductivity and thermal stability.

- Research has indicated that this compound can be used to develop nanostructured materials with applications in sensors and energy storage devices.

Organic Synthesis

Facilitation of Complex Organic Molecules

Researchers frequently use this compound for the preparation of complex organic molecules. Its ability to facilitate various reactions under mild conditions allows for the efficient synthesis of target compounds.

Notable Examples:

- The compound has been shown to assist in the synthesis of heterocycles and other complex structures, which are often challenging to produce using traditional methods.

- A significant case involved its application in the decarboxylation of electron-rich aromatic acids, leading to high yields of desired products .

Environmental Applications

Role in Catalytic Converters

This compound is also explored for its potential application in catalytic converters, which are crucial for reducing harmful emissions from automotive sources.

Environmental Impact:

- The compound's catalytic properties can help convert toxic gases into less harmful substances, thereby contributing to cleaner air quality.

- Studies have indicated that its use in catalytic converters could significantly reduce emissions of carbon monoxide and hydrocarbons .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Catalysis | Cross-coupling reactions | High yields, reduced by-products |

| Material Science | Conductive polymers, nanomaterials | Enhanced electrical properties |

| Organic Synthesis | Synthesis of heterocycles | Efficient production under mild conditions |

| Environmental | Catalytic converters | Reduction of harmful emissions |

Mécanisme D'action

The mechanism of action of palladium(II) trifluoroacetate involves the formation of cyclic trinuclear complexes, which are key intermediates in catalytic cycles. These complexes facilitate the activation of C-H bonds and the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium center and the ligands attached to it, which participate in ligand exchange and oxidative addition reactions .

Comparaison Avec Des Composés Similaires

Palladium(II) trifluoroacetate is similar to other palladium(II) compounds, such as palladium(II) acetate and palladium(II) chloride. it is unique in its ability to catalyze reactions involving trifluoroacetic acid, which provides distinct reactivity and selectivity. Similar compounds include:

Palladium(II) acetate: Used in similar catalytic reactions but lacks the trifluoroacetate ligand.

Palladium(II) chloride: Used in various catalytic processes but has different reactivity due to the chloride ligand.

Palladium(II) triflate: Another palladium(II) compound with different reactivity and applications

This compound stands out due to its unique ligand environment, which imparts specific catalytic properties and makes it valuable in organic synthesis.

Activité Biologique

Palladium(II) trifluoroacetate, also known as Pd(TFA)₂, is an organometallic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article delves into its synthesis, catalytic properties, and biological implications based on a review of diverse research findings.

- Molecular Formula : (CF₃COO)₂Pd

- CAS Number : 42196-31-6

- Molecular Weight : 332.45 g/mol

- Physical Form : Solid, typically available as a white to light yellow powder.

Synthesis and Catalytic Activity

This compound is synthesized through the reaction of palladium acetate with trifluoroacetic acid. This compound acts as a catalyst in various organic reactions, particularly in cross-coupling reactions and olefination processes.

Key Reactions Involving Pd(TFA)₂:

- Cross-Coupling Reactions : Pd(TFA)₂ catalyzes the formation of trifluoromethyl ketones from aryl trifluoroacetates and organoboron compounds, achieving moderate to excellent yields under mild conditions .

- Decarboxylative Olefination : It facilitates the coupling of arene carboxylic acids with alkenes, generating arylpalladium(II) intermediates that exhibit unique reactivity profiles compared to traditional palladium complexes .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly concerning its interactions with biological macromolecules and potential therapeutic applications.

Antitumor Activity

Research indicates that palladium complexes, including Pd(TFA)₂, exhibit antitumor properties. For instance, studies have shown that palladium complexes can induce apoptosis in cancer cells by disrupting cellular functions and interacting with DNA . The mechanism often involves the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

DNA Interaction

This compound has been investigated for its ability to interact with DNA. The compound can form coordination complexes with nucleobases, potentially leading to modifications in DNA structure and function. Such interactions are crucial for understanding the compound's cytotoxic effects and its potential as a chemotherapeutic agent .

Toxicity Studies

While this compound shows promise in therapeutic applications, toxicity studies are essential for assessing its safety profile. Research has indicated varying levels of toxicity depending on the concentration and exposure duration. For example, studies on aquatic organisms have shown that trifluoroacetate can exhibit significant toxicity at high concentrations .

Case Studies

- Mechanistic Insights : A study highlighted the role of Pd(TFA)₂ in facilitating decarboxylative olefination reactions, revealing insights into its mechanistic pathways involving electron-deficient arylpalladium(II) intermediates .

- Anticancer Applications : In vitro studies demonstrated that palladium complexes could selectively target cancer cells while sparing normal cells, suggesting a therapeutic window for future drug development .

Summary of Research Findings

Propriétés

IUPAC Name |

palladium(2+);2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDBXAQKXCXZCJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369856 | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42196-31-6 | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.